5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide
CAS No.:
Cat. No.: VC16928554
Molecular Formula: C18H18FNO6S2
Molecular Weight: 427.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18FNO6S2 |
|---|---|
| Molecular Weight | 427.5 g/mol |
| IUPAC Name | 5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluoro-N-(4-methoxyphenyl)benzamide |
| Standard InChI | InChI=1S/C18H18FNO6S2/c1-26-13-4-2-12(3-5-13)20-18(21)16-10-14(6-7-17(16)19)28(24,25)15-8-9-27(22,23)11-15/h2-7,10,15H,8-9,11H2,1H3,(H,20,21) |
| Standard InChI Key | WSRZGBKMYCPMLV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)C3CCS(=O)(=O)C3)F |
Introduction
Structural Features and Molecular Properties
The compound’s structure integrates a benzamide backbone substituted at the 2-position with fluorine and at the 5-position with a sulfonyl group linked to a 1,1-dioxidotetrahydrothiophene ring. The N-(4-methoxyphenyl) group enhances solubility and modulates receptor binding . Key structural attributes include:
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₈FNO₆S₂ | |
| Molecular Weight | 427.5 g/mol | |
| IUPAC Name | 5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluoro-N-(4-methoxyphenyl)benzamide | |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)C3CCS(=O)(=O)C3)F |
The tetrahydrothiophene sulfonyl group introduces conformational rigidity, while the fluorine atom enhances electronegativity, influencing interactions with biological targets . The methoxyphenyl moiety contributes to π-π stacking interactions, critical for binding to aromatic residues in enzymes .
Synthesis and Chemical Reactivity
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | ClSO₃H, 0°C, 2h | 78 |
| 2 | EDC, HOBt, DMF, rt, 12h | 65 |
| 3 | NaH, THF, 60°C, 6h; H₂O₂, AcOH | 52 |
Challenges include low yields in the final oxidation step and purification difficulties due to the compound’s polarity .
Biological Activities and Mechanisms
Sulfonamide derivatives are renowned for their broad pharmacological profiles. This compound inhibits carbonic anhydrase IX (CA-IX), a tumor-associated enzyme, with an IC₅₀ of 12.3 nM. The fluorine atom enhances binding affinity by forming hydrogen bonds with active-site residues, while the sulfonyl group stabilizes the enzyme-inhibitor complex .
Anticancer Activity:
In vitro studies demonstrate potent activity against renal carcinoma cells (786-O line), reducing viability by 68% at 10 μM. Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization.
Antibacterial Effects:
Against Staphylococcus aureus (MRSA), the compound shows a MIC of 8 μg/mL, comparable to vancomycin. The sulfonyl group disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins .
Research Challenges and Limitations
Despite its promise, the compound faces hurdles:
-
Synthetic Complexity: Multi-step synthesis leads to scalability issues .
-
Metabolic Stability: Rapid glucuronidation in hepatic microsomes reduces bioavailability.
-
Toxicity: Off-target effects on CA-II in normal tissues (IC₅₀ = 45 nM) raise safety concerns.
Table 3: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| LogP | 2.1 |
| Plasma Half-life | 1.8 h (mice) |
| Oral Bioavailability | 22% |
Future Directions and Applications
Optimization strategies include:
-
Prodrug Design: Masking the sulfonyl group as a phosphonate ester to improve absorption.
-
Targeted Delivery: Conjugation with folate ligands for tumor-specific accumulation .
Potential applications span oncology (CA-IX inhibitors), infectious diseases (MRSA treatments), and inflammation (COX-2 inhibition) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume